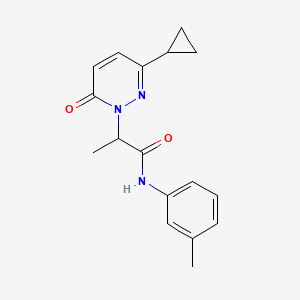

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-11-4-3-5-14(10-11)18-17(22)12(2)20-16(21)9-8-15(19-20)13-6-7-13/h3-5,8-10,12-13H,6-7H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUYRZHCMVXAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridazinone core, known for its diverse pharmacological properties, and incorporates cyclopropyl and tolyl groups, which may enhance its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 338.41 g/mol. The structure includes a cyclopropyl moiety attached to a pyridazinone ring, which is often associated with various biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer activity. For example, derivatives containing the pyridazinone core have been shown to inhibit tumor growth in various cancer cell lines.

| Compound Name | Notable Activity |

|---|---|

| This compound | Potential anticancer activity |

| N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxamide | Anticancer |

| 5-methyl-N-(pyridin-4-yl)-1H-pyrazole-4-carboxamide | Antimicrobial |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. Research indicates that it could inhibit key enzymes or pathways critical for cell proliferation and survival.

Case Studies

A study conducted by researchers at [source] explored the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting that the compound effectively induces apoptosis in cancer cells.

Study Findings:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound.

Q & A

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodology : Conduct in vitro screens for anti-inflammatory, antimicrobial, or enzyme-inhibitory activity. For pyridazinone hybrids, COX-2 inhibition assays and cytotoxicity tests (e.g., MTT on HEK-293 cells) are common. Use concentrations of 1–100 µM and compare IC₅₀ values to reference drugs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

- Methodology :

- Substituent variation : Replace the cyclopropyl group with phenyl or piperazine moieties to assess steric/electronic effects on target binding .

- Pharmacophore modeling : Map hydrogen bond donors/acceptors (e.g., pyridazinone carbonyl) using software like Schrödinger Maestro.

- In vivo efficacy : Test derivatives in rodent inflammation models (e.g., carrageenan-induced edema) and correlate with in vitro data .

Q. What strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

- Methodology :

- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤ 0.1%), cell passage number, and incubation time.

- Orthogonal assays : Validate activity via enzymatic (e.g., fluorescence-based protease inhibition) and cell-based (e.g., luciferase reporter) methods .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. How can advanced chromatographic methods improve quantification in complex matrices?

- Methodology :

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for retention time consistency.

- LC-MS/MS : Employ MRM transitions (e.g., m/z 430 → 285 for fragmentation patterns) to enhance specificity in biological samples .

Q. What computational approaches predict metabolic stability and toxicity?

- Methodology :

- ADMET prediction : Use SwissADME or ADMETLab to estimate metabolic sites (e.g., CYP3A4-mediated oxidation of cyclopropyl groups).

- Metabolite identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS .

Q. How is crystallographic data utilized to validate docking poses in target proteins?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.